molecular formula C16H20N2OS B4659153 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)thiourea

1-(4-Butylphenyl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B4659153
M. Wt: 288.4 g/mol
InChI Key: MPUAZSAEAYRVCE-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a thiourea group attached to a butyl-substituted phenyl ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 4-butylaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)thiourea is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s aromatic rings may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

    1-(4-Butylphenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of thiourea.

    1-(4-Butylphenyl)-3-(furan-2-ylmethyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(4-Butylphenyl)-3-(furan-2-ylmethyl)carbamate: Features a carbamate group instead of thiourea.

Uniqueness: 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs

Properties

IUPAC Name

1-(4-butylphenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)17-12-15-6-4-11-19-15/h4,6-11H,2-3,5,12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAZSAEAYRVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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